molecular formula C16H10BrN3O3 B12021025 1-(4-bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 618099-04-0

1-(4-bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B12021025
CAS No.: 618099-04-0
M. Wt: 372.17 g/mol
InChI Key: KIPIBLUHDKDCPO-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a complex organic compound that features both bromine and nitro functional groups attached to a pyrazole ring

Preparation Methods

The synthesis of 1-(4-bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the bromine and nitro groups via electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Chemical Reactions Analysis

1-(4-bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium cyanide.

Scientific Research Applications

1-(4-bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved are subjects of ongoing research and can vary based on the compound’s specific derivatives and modifications.

Comparison with Similar Compounds

1-(4-bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

    1-(4-bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole: Lacks the aldehyde group, which may affect its reactivity and applications.

    1-(4-bromophenyl)-3-(4-aminophenyl)-1H-pyrazole-4-carbaldehyde:

    1-(4-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde: Substitutes bromine with chlorine, which can influence its reactivity and interactions.

These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on the compound’s chemical behavior and applications.

Properties

CAS No.

618099-04-0

Molecular Formula

C16H10BrN3O3

Molecular Weight

372.17 g/mol

IUPAC Name

1-(4-bromophenyl)-3-(4-nitrophenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C16H10BrN3O3/c17-13-3-7-14(8-4-13)19-9-12(10-21)16(18-19)11-1-5-15(6-2-11)20(22)23/h1-10H

InChI Key

KIPIBLUHDKDCPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2C=O)C3=CC=C(C=C3)Br)[N+](=O)[O-]

Origin of Product

United States

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